molecular formula C21H19NO5S B11475940 7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

7-[(isoquinolin-1-ylsulfanyl)methyl]-4,5,6-trimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B11475940
M. Wt: 397.4 g/mol
InChI Key: JZOPWNBPKKVOSE-UHFFFAOYSA-N
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Description

7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of an isoquinoline moiety attached to a benzofuran core, which is further substituted with methoxy groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multi-step organic reactions. One common approach is the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . Another method involves the use of palladium-catalyzed coupling reactions followed by cyclization . These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives with different chemical and biological properties.

Scientific Research Applications

7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[(ISOQUINOLIN-1-YLSULFANYL)METHYL]-4,5,6-TRIMETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE lies in its specific combination of functional groups and structural features. The presence of the isoquinoline moiety and the trimethoxy-substituted benzofuran core imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19NO5S

Molecular Weight

397.4 g/mol

IUPAC Name

7-(isoquinolin-1-ylsulfanylmethyl)-4,5,6-trimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C21H19NO5S/c1-24-17-14-10-27-21(23)16(14)15(18(25-2)19(17)26-3)11-28-20-13-7-5-4-6-12(13)8-9-22-20/h4-9H,10-11H2,1-3H3

InChI Key

JZOPWNBPKKVOSE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1COC2=O)CSC3=NC=CC4=CC=CC=C43)OC)OC

Origin of Product

United States

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